2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H12N2O3S. This compound features a benzamide core substituted with a methyl group at the 2-position, a nitro group at the 3-position, and a thiophen-2-ylmethyl group attached to the nitrogen atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step process:
Thiophen-2-ylmethylation: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitrated benzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The thiophen-2-ylmethyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(thiophen-2-ylmethyl)benzamide.
Oxidation: 2-methyl-3-nitro-N-(thiophen-2-ylmethyl)sulfonylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophen-2-ylmethyl group may enhance the compound’s binding affinity to specific targets through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-nitrobenzamide: Lacks the thiophen-2-ylmethyl group, resulting in different chemical and biological properties.
3-nitro-N-(thiophen-2-ylmethyl)benzamide: Lacks the methyl group at the 2-position, affecting its reactivity and interactions.
Uniqueness
2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and thiophen-2-ylmethyl groups allows for versatile chemical transformations and potential interactions with a wide range of biological targets.
Properties
Molecular Formula |
C13H12N2O3S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12N2O3S/c1-9-11(5-2-6-12(9)15(17)18)13(16)14-8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,14,16) |
InChI Key |
MMDIESOVGLUQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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